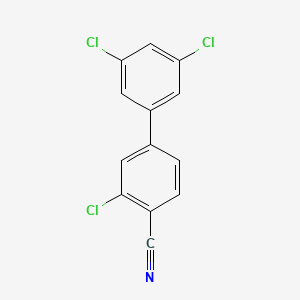

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

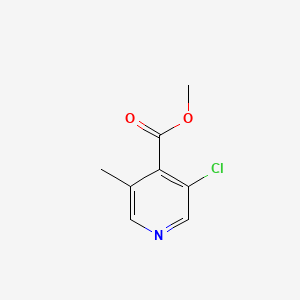

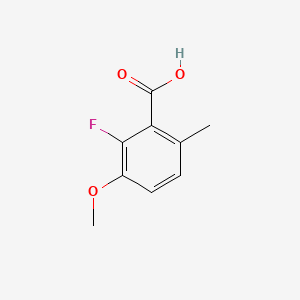

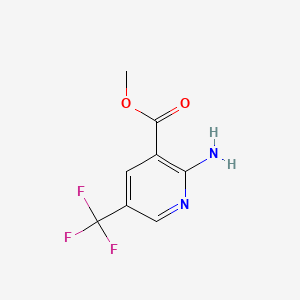

“2-Chloro-4-(3,5-dichlorophenyl)benzonitrile” is a chemical compound with the molecular formula C13H6Cl3N . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods. The compound has a molecular weight of 282.56 .Physical and Chemical Properties Analysis

“this compound” is a white to almost white crystalline powder . It has a molecular weight of 282.56 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile is a chemical compound that has been explored in various scientific research applications, particularly in the fields of organic synthesis and materials science. One notable application is in the synthesis of novel organic compounds through cycloaddition reactions. For instance, the synthesis and fungicidal activity of isoxazolines fused to 3,5-dichloromaleimide were investigated, highlighting the compound's role in creating substances with potential agricultural applications (Konopíková, Fišera, & Prónayová, 1992). Additionally, the compound's involvement in the conversion of certain benzonitriles to 3-aminoindole-2-carbonitriles using triphenylphosphine has been studied, demonstrating its utility in synthesizing compounds with potential pharmaceutical relevance (Michaelidou & Koutentis, 2009).

Analytical and Diagnostic Applications

In the analytical domain, a high-performance liquid-chromatographic assay has been developed to aid in the diagnosis of acute poisoning by detecting chlorophenoxy and benzonitrile herbicides in biological specimens. This showcases the compound's relevance in toxicological studies and forensic science (Flanagan & Ruprah, 1989).

Material Science and Corrosion Inhibition

In material science, the compound has been examined for its role in corrosion inhibition, particularly in protecting oil-well tubular steel in hydrochloric acid solutions. Research into thiazole derivatives including compounds related to this compound has demonstrated significant efficacy in preventing corrosion, indicating its potential application in industrial maintenance and preservation of infrastructure (Yadav, Sharma, & Kumar, 2015).

Environmental and Ecological Impacts

The environmental and ecological impacts of related compounds have also been a subject of study, particularly in the context of water treatment processes. The transformation pathways and acute toxicity variation of benzophenones in the chlorination disinfection process have been explored, highlighting the potential ecological risks associated with the transformation products of such compounds in water treatment scenarios (Liu, Wei, Liu, & Du, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-4-(3,5-dichlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3N/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTWONBGMKFTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742731 |

Source

|

| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-88-6 |

Source

|

| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one](/img/structure/B572573.png)

![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)